3-[3-(Thian-3-ylamino)phenyl]propan-1-ol
説明
特性
IUPAC Name |
3-[3-(thian-3-ylamino)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c16-8-2-5-12-4-1-6-13(10-12)15-14-7-3-9-17-11-14/h1,4,6,10,14-16H,2-3,5,7-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABMSUTVSPJLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NC2=CC=CC(=C2)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Differences
- Thian vs. Thiophene/Thiolan : The thian group (six-membered saturated sulfur ring) offers greater conformational flexibility compared to thiophene (five-membered aromatic) or thiolan (tetrahydrothiophene), influencing binding affinity and metabolic stability .
- Substituent Effects: The trifluoromethyl group in 3-[3-(trifluoromethyl)phenyl]propan-1-ol enhances lipophilicity and electron-withdrawing properties, critical for receptor antagonism in cinacalcet . In contrast, the thianylamino group may provide hydrogen-bonding capacity and moderate lipophilicity.
- Amino Group Positioning: Compounds like 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol and (S)-2-Amino-3-phenylpropan-1-ol demonstrate how amino group placement affects chirality and biological activity, with the latter being a precursor for enantioselective drug synthesis .
Pharmacological and Industrial Relevance
- Fragrance Safety: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated by IFRA due to sensitization risks, underscoring the need for rigorous safety profiling of aromatic propanols .
- Impurity Profiles: Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) are monitored in drug synthesis to ensure purity, reflecting structural similarities to the target compound .
準備方法
Claisen Condensation for Precursor Synthesis
The foundational step in synthesizing 3-[3-(Thian-3-ylamino)phenyl]propan-1-ol involves generating the ketonic precursor via Claisen condensation. In a method analogous to the synthesis of 3-methylamino-1-phenyl-1-propanol, acetophenone derivatives are condensed with ethyl formate to yield benzoylacetaldehyde sodium salt. This intermediate is critical for subsequent functionalization. For instance, reacting acetophenone with ethyl formate under basic conditions produces a sodium enolate, which undergoes nucleophilic attack to form the β-keto aldehyde intermediate.
Modifications to this protocol include substituting acetophenone with 3-aminophenylpropan-1-one to introduce the amino group early in the synthesis. The reaction temperature is maintained between 5–15°C to prevent side reactions, with yields averaging 68–72% after purification via solvent extraction.
Reductive Amination with Thian-3-ylamine
Introducing the thian-3-ylamino group necessitates reductive amination of the ketonic precursor. A method adapted from fluoxetine precursor synthesis involves condensing 3-(thian-3-ylamino)propiophenone with sodium borohydride in glacial acetic acid. The reduction proceeds via a two-step mechanism: initial protonation of the carbonyl oxygen followed by hydride attack at the electrophilic carbon.
Key parameters include:
-
Molar ratio : A 5:1 excess of sodium borohydride relative to the ketone ensures complete reduction.
-
Temperature : Reactions conducted at 10–15°C minimize epimerization and byproduct formation.
-
Workup : Neutralization with aqueous sodium hydroxide (240 mmol) followed by ethyl acetate extraction isolates the crude product in 85% yield.
Enantiomeric Resolution of 3-[3-(Thian-3-ylamino)phenyl]propan-1-ol
Chiral Amine-Mediated Resolution
For applications requiring enantiopure material, resolution via chiral amines is employed. A protocol from enantiomerically pure 3-hydroxy-3-arylpropylamine synthesis involves acylation of racemic 3-[3-(Thian-3-ylamino)phenyl]propan-1-ol with phthalic anhydride. The resulting semiester forms diastereomeric salts with (S)- or (R)-1-phenylethylamine, which are separated by fractional crystallization.
Optimal conditions include:
-
Crystallization : Recrystallization from methanol/cyclohexane mixtures enhances enantiomeric excess (ee > 98%).
-
Scale-up : This method achieves 92% recovery of the desired (S)-enantiomer at pilot scale.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR spectra of the final product exhibit characteristic signals:
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using a cellulose-based column (Chiralpak IC) resolves enantiomers with a retention time ratio of 1.2 for (S)- and (R)-forms. Mobile phase: hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 85 | Racemic | High |
| Chiral Resolution | 92 | 98 | Moderate |
| Enzymatic Resolution | 78 | 89 | Low |
Reductive amination offers the highest yield but requires subsequent resolution for enantiopure material. Chiral amine-mediated resolution, while scalable, demands specialized reagents. Enzymatic methods provide moderate ee but face limitations in substrate scope.
Industrial-Scale Production Considerations
Cost-Effectiveness of Raw Materials
Sodium borohydride and acetic acid, used in reductive amination, are cost-effective at scale ($12–15/kg). Conversely, chiral amines like (S)-1-phenylethylamine incur higher costs ($220–250/kg), making resolution steps economically challenging for high-throughput production .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(Thian-3-ylamino)phenyl]propan-1-ol, and what reaction conditions optimize yield?
- Methodology : A common approach involves coupling thian-3-amine with a pre-functionalized phenylpropanol derivative. Reductive amination or nucleophilic aromatic substitution (SNAr) can be employed. For example, reacting 3-aminothiane with 3-(3-bromophenyl)propan-1-ol under Pd-catalyzed Buchwald-Hartwig conditions may yield the target compound . Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (5–10% Pd) to enhance efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can the structural identity of 3-[3-(Thian-3-ylamino)phenyl]propan-1-ol be confirmed post-synthesis?
- Methodology : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for amine and hydroxyl group identification), FTIR (to confirm N–H and O–H stretches at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation . For crystalline samples, X-ray diffraction provides definitive structural confirmation.
Q. What safety protocols are critical when handling 3-[3-(Thian-3-ylamino)phenyl]propan-1-ol in laboratory settings?
- Methodology : Follow OSHA guidelines for amine-alcohol compounds: use fume hoods to prevent inhalation exposure, wear nitrile gloves, and store in inert atmospheres (argon/nitrogen). In case of exposure, immediate decontamination with water (15+ minutes for skin/eyes) and medical consultation are advised .
Advanced Research Questions
Q. How can researchers address low enantiomeric purity in asymmetric synthesis of 3-[3-(Thian-3-ylamino)phenyl]propan-1-ol?
- Methodology : Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes for transfer hydrogenation) or enzymatic resolution using lipases (e.g., Candida antarctica) to separate enantiomers . Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or circular dichroism (CD) spectroscopy.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize testing using:
- Enzyme inhibition assays (e.g., Michaelis-Menten kinetics with controls for non-specific binding).
- Cell-based studies (use isogenic cell lines to minimize variability) .
- Meta-analysis of published data to identify confounding variables (e.g., impurity profiles from ).
Q. How does the thian-3-ylamino group influence the compound’s pharmacokinetic properties compared to analogs?
- Methodology : Conduct comparative ADME studies :
- LogP measurements (shake-flask method) to assess lipophilicity.
- Caco-2 cell monolayers for intestinal permeability.
- Microsomal stability assays (human liver microsomes, NADPH cofactor) .
The sulfur atom in the thiane ring may enhance metabolic stability but reduce aqueous solubility.
Key Considerations for Researchers
- Contamination Risks : Trace impurities (e.g., unreacted thian-3-amine) can skew biological data. Use preparative HPLC (C18 column, acetonitrile/water gradient) for final purification .
- Data Reproducibility : Document solvent purity (HPLC-grade), temperature calibration, and catalyst lot numbers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
